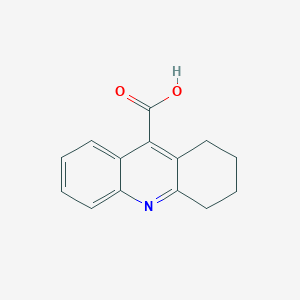

1,2,3,4-Tetrahydroacridine-9-carboxylic acid

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVPWMIZRISTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191571 | |

| Record name | NSC 91887 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38186-54-8, 207738-04-3 | |

| Record name | 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038186548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38186-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 91887 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLL5K7W3VC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

biological activity of 1,2,3,4-tetrahydroacridine-9-carboxylic acid scaffold

An In-Depth Technical Guide to the Biological Activity of the 1,2,3,4-Tetrahydroacridine-9-Carboxylic Acid Scaffold

Authored by: Gemini, Senior Application Scientist

Introduction: The Prominence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent, biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple, diverse biological targets. The 1,2,3,4-tetrahydroacridine core is a quintessential example of such a scaffold. Its historical significance is anchored by its close relative, Tacrine (9-amino-1,2,3,4-tetrahydroacridine), which was the first drug approved by the FDA for the symptomatic treatment of Alzheimer's disease.

This guide focuses specifically on the This compound variant. The inclusion of the carboxylic acid group at the 9-position is a critical design choice. This functional handle provides a versatile point for chemical modification, allowing for the synthesis of a vast library of esters, amides, and other derivatives. This derivatization is key to tuning the scaffold's pharmacokinetic properties and exploring a wide spectrum of biological activities beyond its initial application in neuroscience. This document will provide an in-depth exploration of the primary and emerging biological activities of this scaffold, detailing mechanisms of action, structure-activity relationships, and key experimental protocols for its evaluation.

Part 1: Primary Biological Activity - Cholinesterase Inhibition

The most extensively studied biological activity of the tetrahydroacridine scaffold is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This activity is the cornerstone of its therapeutic relevance in Alzheimer's disease.

Mechanism of Action in Alzheimer's Disease

Alzheimer's disease is characterized by a progressive decline in cognitive function, which is linked to a deficit in the neurotransmitter acetylcholine (ACh) in the brain. AChE is the primary enzyme responsible for hydrolyzing ACh in the synaptic cleft, thereby terminating its signal. By inhibiting AChE, tetrahydroacridine derivatives increase the concentration and duration of action of ACh, helping to ameliorate the cognitive symptoms of the disease. While AChE is the primary target, BChE also plays a role in ACh regulation, and inhibition of both enzymes can be beneficial. The planar acridine ring system allows these molecules to effectively bind within the narrow active-site gorge of the AChE enzyme.

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Structure-Activity Relationship (SAR)

The potency and selectivity of tetrahydroacridine derivatives are highly dependent on their chemical structure.

-

Substitutions on the Acridine Ring: Adding electron-donating or electron-withdrawing groups to the aromatic portion of the acridine ring can significantly alter the molecule's interaction with the enzyme's active site. For instance, the introduction of a bromine atom at the 6-position was shown to produce a derivative with a pIC50 of 7.18, demonstrating the impact of halogen substitution.

-

Modifications at the 9-Position: The carboxylic acid at position 9 is a key site for modification. Converting it to various amides or esters by linking it to different chemical moieties can create hybrid molecules. These hybrids can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, leading to dual-binding inhibitors with enhanced potency.

-

Selectivity: Many derivatives exhibit selectivity for either AChE or BChE. For example, new hybrids of tacrine-6-hydrazinonicotinamide have shown high selectivity for BChE. This is significant as the relative importance of BChE in acetylcholine hydrolysis increases as Alzheimer's disease progresses.

Quantitative Data: Cholinesterase Inhibitory Activity

The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

| 9-Amino-1,2,3,4-tetrahydroacridine (THA) | AChE | 0.223 | |

| 9-Amino-1,2,3,4-tetrahydroacridine (THA) | AChE | 0.40 | |

| 9-Amino-1,2,3,4-tetrahydroacridine (THA) | BChE | 0.10 | |

| Dibenzyloxy Dihydroacridine Derivative (1d) | BChE | 2.90 | |

| Diphenethyl Dihydroacridine Derivative (1e) | BChE | 3.22 |

Part 2: Multifaceted Biological Activities

While cholinesterase inhibition is its most famous role, the this compound scaffold is a versatile platform demonstrating a range of other significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

The planar, aromatic structure of the acridine core is a classic pharmacophore for DNA intercalation. This property is the primary mechanism behind its anticancer effects.

-

Mechanism of Action: Tetrahydroacridine derivatives can insert themselves between the base pairs of DNA, disrupting the double helix structure. This physical blockage interferes with the processes of DNA replication and transcription. Furthermore, this intercalation can lead to the inhibition of topoisomerase I and II, enzymes crucial for managing DNA topology during cell division. The ultimate result is the induction of cell cycle arrest, often at the G0/G1 or G2/M phase, and the activation of apoptotic pathways, leading to cancer cell death.

-

Therapeutic Potential: Derivatives have shown cytotoxicity against a range of human cancer cell lines, including lung adenocarcinoma (A549), colorectal adenocarcinoma (HT-29), and breast cancer (MCF-7).

Quantitative Data: In Vitro Cytotoxicity

| Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Compound 1i (Iodobenzoic moiety) | HT-29 (Colorectal) | 5.90 | |

| Compound 1i (Iodobenzoic moiety) | A549 (Lung) | 14.87 | |

| Derivative 123b | HCT-15 (Colon) | 2.4 | |

| Derivative 121a | HepG-2 (Liver) | 4.5 | |

| Derivative 4j (3,4,5-trimethoxy) | MCF-7 (Breast) | 26.6 | |

| Derivative 4i (4-chloro) | MCF-7 (Breast) | 34.2 |

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in a wide range of diseases, from neurodegeneration to cancer. Tetrahydroacridine derivatives have shown promise in modulating these processes.

-

Anti-inflammatory Effects: Studies on related tetrahydroquinoline structures have demonstrated good in vivo anti-inflammatory activity in models like the rat carrageenan paw edema assay. The mechanism can involve the inhibition of pro-inflammatory enzymes like hyaluronidase or the modulation of critical signaling pathways such as NF-κB, which is a key regulator of immune and inflammatory responses.

-

Antioxidant Properties: Some acridine derivatives have been shown to possess antioxidant capabilities, evaluated through assays like the ABTS and FRAP methods. This activity is crucial for protecting cells from damage caused by reactive oxygen species, a factor in many pathological conditions.

Antimicrobial Activity

The acridine scaffold has a long history of use as an antimicrobial agent. Derivatives of this compound continue this legacy, showing activity against various pathogens.

-

Antibacterial and Antifungal Effects: Studies have demonstrated that certain derivatives exhibit interesting antibacterial activity, particularly against Gram-positive strains like S. aureus and B. subtilis. Some compounds have also displayed good antifungal activity against pathogens such as C. albicans. The mechanism is often attributed to the molecule's ability to interfere with microbial DNA or other essential cellular processes.

Part 3: Experimental Protocols and Methodologies

To ensure the scientific integrity of research on this scaffold, standardized and validated protocols are essential. Below are detailed methodologies for the synthesis and primary biological evaluation of these compounds.

General Synthesis: The Pfitzinger Reaction

A common and effective method for synthesizing the this compound core is the Pfitzinger reaction. This procedure involves the condensation of an isatin derivative with a cyclic ketone (cyclohexanone) to yield the desired scaffold.

A Comprehensive Technical Guide to the Multifaceted Mechanism of Action of Tetrahydroacridine Derivatives

Executive Summary

Tetrahydroacridine (THA), known clinically as tacrine, was a landmark molecule, being the first centrally-acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease (AD).[1] While its clinical use was hampered by hepatotoxicity, its core structure has served as a foundational scaffold for a new generation of derivatives. These derivatives have been engineered to move beyond simple symptomatic treatment by embracing a multi-target-directed ligand (MTDL) approach. This guide provides an in-depth exploration of the complex and multifaceted mechanisms of action of THA derivatives, detailing their primary interactions with cholinesterases and their expanded roles in modulating amyloid-beta pathology, glutamate excitotoxicity, and monoamine neurotransmitter levels. We will dissect the key signaling pathways, provide validated experimental protocols for mechanism-of-action studies, and present quantitative data to offer a comprehensive resource for researchers in neuropharmacology and drug development.

The Primary Target: Inhibition of Cholinesterases

The foundational mechanism of action for THA and its derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In the AD brain, while AChE activity declines with neuronal loss, BChE activity paradoxically increases, attempting to compensate, thus making both enzymes viable therapeutic targets.[1] THA derivatives are designed to elevate synaptic levels of the neurotransmitter acetylcholine (ACh) by preventing its breakdown, thereby ameliorating the cognitive decline associated with impaired cholinergic neurotransmission.[1]

Molecular Interaction with AChE and BChE

The inhibitory action of THA derivatives is not merely obstructive; it involves a sophisticated interaction with key domains of the cholinesterase enzymes. The structure of AChE features a narrow, deep gorge containing the Catalytic Anionic Site (CAS) at its base and a Peripheral Anionic Site (PAS) at its entrance.[2] Many THA derivatives are designed as dual-binding inhibitors, capable of interacting simultaneously with both the CAS and PAS.[3] This dual interaction is crucial, as the PAS is also implicated in modulating the aggregation of amyloid-beta.

The planar acridine ring of the molecule typically engages in π-π stacking interactions with aromatic residues in the active sites, while various side chains and linkers on the derivative can be modified to enhance binding affinity and selectivity for either AChE or BChE.[2]

Caption: Mechanism of cholinesterase inhibition by THA derivatives.

Quantitative Efficacy of THA Derivatives

The inhibitory potency of these compounds is quantified by the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency. The development of novel derivatives has yielded compounds with significantly improved potency and selectivity compared to the parent tacrine molecule.

| Compound/Derivative | Target Enzyme | IC₅₀ Value | Reference |

| Tacrine | AChE | 0.601 µM | [1] |

| Dibenzyloxy Dihydroacridine (1d) | BChE | 2.90 µM | [1][4] |

| Diphenethyl Dihydroacridine (1e) | BChE | 3.22 µM | [1][4] |

| Acridine (2d) | BChE | 6.90 µM | [1][4] |

| Tacrine-1,2,3-triazole Hybrid (7j) | AChE | 120.67 nM | [2] |

| Tacrine-1,2,3-triazole Hybrid (10e) | BChE | 124.94 nM | [2] |

| Tacrine-1,2,3-triazole Hybrid (7i) | BChE | 130.21 nM | [2] |

Disease Modification: Targeting the Amyloid Cascade

A significant advancement in the design of THA derivatives is the incorporation of functionalities that directly target the pathological hallmark of Alzheimer's disease: the aggregation of amyloid-beta (Aβ) peptides.[5] This positions these molecules not just as symptomatic treatments but as potential disease-modifying agents.

Inhibition of Aβ Aggregation and Fibril Dissociation

Certain THA derivatives have demonstrated a potent ability to interfere with the self-assembly of Aβ monomers into toxic oligomers and insoluble fibrils.[1][4][[“]] The mechanism is thought to involve the planar acridine core intercalating into the β-sheet structures of the aggregating peptides, thereby disrupting the fibrillization process.

Furthermore, some advanced derivatives exhibit the remarkable capability of dissociating pre-formed Aβ fibrils, which could help clear existing amyloid plaques.[7][8] For instance, specific dihydroacridine derivatives have been shown to inhibit Aβ₄₂ self-aggregation by over 58%.[1][4] This dual-action profile—cholinesterase inhibition and anti-amyloid activity—is a cornerstone of the MTDL strategy for AD.

Caption: THA derivatives interfering with the Aβ aggregation cascade.

Expanded Neuromodulatory Mechanisms

Beyond the primary cholinergic and amyloid-targeted actions, THA derivatives interact with other crucial neurotransmitter systems, further broadening their therapeutic potential.

NMDA Receptor Antagonism

Glutamate-mediated excitotoxicity, primarily driven by over-activation of the N-Methyl-D-aspartate (NMDA) receptor, is a key process in neuronal death. The parent compound, THA, has been shown to selectively reduce NMDA receptor-mediated neurotoxicity.[9] This antagonism is not competitive with glutamate but likely occurs via an uncompetitive mechanism at the phencyclidine (PCP) binding site within the receptor's ion channel.[9][10] While the potency for this effect (IC₅₀ ≈ 500 µM) is lower than for cholinesterase inhibition, it represents a valuable neuroprotective mechanism that could shield neurons from excitotoxic damage.[9]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. THA has been identified as a reversible and competitive inhibitor of both MAO-A and MAO-B, with a preference for MAO-A (Kᵢ = 12.5 µM).[11] Inhibition of MAO-A can increase levels of serotonin and norepinephrine, potentially offering antidepressant and cognitive benefits. This action adds another layer to the symptomatic relief provided by THA derivatives, addressing the mood and behavioral symptoms that often accompany neurodegenerative diseases.[11]

Experimental Validation: Key Methodologies and Protocols

The characterization of a THA derivative's mechanism of action relies on a suite of robust in vitro assays. The following section provides detailed, self-validating protocols for the core experimental workflows.

Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE and BChE activity and inhibition.

Causality: The assay quantifies enzyme activity by measuring the production of thiocholine. Acetylthiocholine (the substrate) is hydrolyzed by AChE into thiocholine and acetate. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow anion, 5-thio-2-nitrobenzoate, whose concentration is directly proportional to the enzyme's activity and can be measured spectrophotometrically at 412 nm.[12] An inhibitor will reduce the rate of color formation.

Step-by-Step Methodology: [13][14]

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

-

DTNB Solution: 10 mM DTNB in Assay Buffer.

-

Substrate Solution: 10 mM Acetylthiocholine Iodide (ATChI) in deionized water (prepare fresh).

-

Enzyme Solution: Prepare a stock solution of AChE (from electric eel or recombinant human) in Assay Buffer to a final concentration of ~0.1 U/mL.

-

Inhibitor Solutions: Prepare a 10 mM stock of the THA derivative in DMSO. Create serial dilutions in Assay Buffer to achieve the desired final test concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

-

Assay Plate Setup (96-well format):

-

Blank Wells: Add 50 µL of Assay Buffer.

-

Control Wells (100% Activity): Add 25 µL of Assay Buffer (containing the same final % of DMSO as inhibitor wells).

-

Test Wells: Add 25 µL of the various THA derivative dilutions.

-

-

Enzyme Addition and Pre-incubation:

-

Add 25 µL of the AChE enzyme solution to all Control and Test wells. Do not add to Blank wells.

-

Mix gently and pre-incubate the plate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add 50 µL of the DTNB solution to all wells.

-

To initiate the reaction, add 25 µL of the ATChI substrate solution to all wells. The total reaction volume is 150 µL.

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes (kinetic mode).

-

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbs/min) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (V_control - V_test) / V_control ] * 100

-

Plot % Inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

Sources

- 1. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,2,3,4-tetrahydroacridine based 1,2,3-triazole derivatives and their biological evaluation as dual cholinesterase and α-glucosidase inhi ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02221E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. consensus.app [consensus.app]

- 7. A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetrahydroaminoacridine selectively attenuates NMDA receptor-mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Tetrahydroaminoacridine inhibits human and rat brain monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Profile of 1,2,3,4-Tetrahydroacridine-9-carboxylic Acid: A Technical Guide

Abstract

Introduction: The Significance of 1,2,3,4-Tetrahydroacridine-9-carboxylic Acid

This compound is a key heterocyclic building block. Its rigid, fused-ring structure is a common scaffold in the development of bioactive molecules. The tetrahydroacridine core is notably present in Tacrine, one of the first centrally-acting acetylcholinesterase inhibitors approved for the treatment of Alzheimer's disease. The carboxylic acid functional group at the 9-position provides a versatile handle for synthetic modification, allowing for the creation of a wide array of esters, amides, and other derivatives to explore structure-activity relationships (SAR).[1]

The synthesis of this compound is often achieved through the Pfitzinger quinoline synthesis, which involves the condensation of isatin with cyclohexanone in the presence of a base.[2][3] Accurate structural confirmation and purity assessment are paramount following synthesis, necessitating a thorough understanding of its spectroscopic profile.

Compound Properties:

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 38186-54-8 | [4] |

| Molecular Formula | C₁₄H₁₃NO₂ | [1] |

| Molecular Weight | 227.26 g/mol |[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the acridine core, the aliphatic protons of the tetrahydro-cyclohexene ring, and the highly deshielded carboxylic acid proton.

Expected ¹H NMR Chemical Shifts (δ, ppm):

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | > 12.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[3] |

| Aromatic Protons (H5-H8) | 7.5 - 8.5 | Multiplets | 4H | Protons on the aromatic portion of the acridine ring system are in the typical aromatic region. |

| Tetrahydro- Ring (-CH₂-) | 3.0 - 3.2 | Multiplet | 2H | Methylene group adjacent to the nitrogen-containing aromatic ring (position 4). |

| Tetrahydro- Ring (-CH₂-) | 2.8 - 3.0 | Multiplet | 2H | Methylene group adjacent to the other aromatic ring (position 1). |

| Tetrahydro- Ring (-CH₂CH₂-) | 1.8 - 2.0 | Multiplets | 4H | Methylene groups at positions 2 and 3, which are more shielded. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on each unique carbon environment within the molecule.

Expected ¹³C NMR Chemical Shifts (δ, ppm):

| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |

|---|---|---|

| Carboxylic Acid (-C OOH) | 165 - 175 | The carbonyl carbon of an aromatic carboxylic acid is significantly deshielded.[3] |

| Aromatic & Heteroaromatic Carbons | 120 - 150 | Multiple signals corresponding to the carbons of the fused aromatic rings. |

| Tetrahydro- Ring Carbons (-C H₂-) | 20 - 35 | Four distinct signals are expected for the four sp³-hybridized carbons of the tetrahydro- ring. |

NMR Experimental Protocol

The following outlines a standard procedure for acquiring high-quality NMR data for this class of compounds.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in a molecule. The spectrum is dominated by the characteristic absorptions of the carboxylic acid group.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad | This exceptionally broad band is a hallmark of a hydrogen-bonded carboxylic acid dimer.[5] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, Medium | Characteristic of sp² C-H bonds. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Sharp, Medium | Characteristic of sp³ C-H bonds in the tetrahydro- ring. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The carbonyl stretch is intense. Its position indicates conjugation with the aromatic system.[5] |

| C=C & C=N Stretches | 1500 - 1650 | Medium to Strong | Multiple bands from the vibrations of the fused aromatic and heteroaromatic rings. |

| C-O Stretch | 1210 - 1320 | Medium | Associated with the carbon-oxygen single bond of the carboxylic acid. |

IR Spectroscopy Experimental Workflow

Caption: Workflow for IR Spectrum Acquisition.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact. This is the most common and convenient method.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption peaks and correlate them to the functional groups within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.

Expected Mass Spectrum Data:

| Analysis | Expected m/z Value | Rationale |

|---|---|---|

| Molecular Ion (M⁺) | 227 | Corresponds to the exact molecular weight of C₁₄H₁₃NO₂. |

| [M+H]⁺ (ESI) | 228 | In Electrospray Ionization (positive mode), the molecule is often observed as the protonated species. |

| Key Fragment | 182 | Loss of the carboxyl group (-COOH, 45 Da) is a characteristic fragmentation pathway for carboxylic acids. |

Mass Spectrometry Experimental Protocol (LC-MS)

Caption: General workflow for LC-MS analysis.

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL in the initial mobile phase.

-

Chromatography: Inject the sample into a Liquid Chromatography (LC) system equipped with a C18 reverse-phase column. Elute the compound using a gradient of water and acetonitrile/methanol, often with a small amount of formic acid (0.1%) to promote protonation.

-

Ionization: The eluent from the LC is directed into an Electrospray Ionization (ESI) source, which generates gas-phase ions.

-

Mass Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Reference Data: 1-Oxo-1,2,3,4-tetrahydroacridine-9-carboxylic Acid

As a reference, spectroscopic data for the closely related analogue, 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acid , is provided below. This compound differs by the presence of a ketone group at the C1 position of the tetrahydro- ring. This structural change primarily influences the aliphatic region of the NMR spectra and adds a second carbonyl signal in the IR and ¹³C NMR spectra.

Reported Spectroscopic Data for the 1-Oxo Analogue: [6]

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 1.93-2.01 (m, 2H, H-3), 2.50 (t, J = 6.4 Hz, 2H, H-2), 2.96 (t, J = 6.4 Hz, 2H, H-4), 7.39 (t, J = 7.6 Hz, 1H, Ar-H), 7.63 (t, J = 7.6 Hz, 1H, Ar-H), 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 8.01 (d, J = 8.4 Hz, 1H, Ar-H).

-

IR (KBr) ν (cm⁻¹): 3433 (O-H), 1705 (C=O, acid), 1651 (C=O, ketone).

-

MS (EI) m/z (%): 241 (M⁺, 100).

Conclusion

The structural elucidation of this compound relies on a combined interpretation of NMR, IR, and MS data. This guide provides a robust framework of the expected spectral features, grounded in fundamental principles of spectroscopy. The characteristic broad O-H and sharp C=O stretches in the IR spectrum, the downfield carboxylic proton in the ¹H NMR, the carbonyl carbon signal in the ¹³C NMR, and the molecular ion peak in the mass spectrum serve as definitive markers for this compound. While experimentally obtained data for the title compound remains elusive in the public domain, the predictive analysis and reference data provided herein offer a valuable resource for scientists working on the synthesis and characterization of this important class of molecules.

References

-

El-Sayed, N. F., et al. (2025). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Scientific Reports. Available at: [Link]

-

Hrubaru, M. M. (2022). Synthesis and spectral characterization of some tetrahydroacridin-9- carbanilides. ResearchGate. Available at: [Link]

-

Reddy, T. J., et al. (2025). Synthesis of 1,2,3,4-tetrahydroacridine based 1,2,3-triazole derivatives and their biological evaluation as dual cholinesterase and α-glucosidase inhibitors. New Journal of Chemistry. Available at: [Link]

-

Wang, X., et al. (2012). An improved synthesis of 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acids from isatins and 1,3-diketones. Heterocycles, 85(6), 1457-1463. Available at: [Link]

-

Jones, G. (2018). Synthesis of acridinium esters as chemiluminescent labels. ORCA - Online Research @ Cardiff. Available at: [Link]

-

Szymański, P., et al. (2011). Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors. Bioorganic Chemistry, 39(4), 138-42. Available at: [Link]

-

Zhang, X., et al. (2025). Synthesis of derivatives of 9-amino-1,2,3,4-tetrahydroacridine. ResearchGate. Available at: [Link]

-

Marco-Contelles, J., et al. (2025). ChemInform Abstract: Synthesis of 1,2,3,4-Tetrahydroacridine and 5,6,7,8-Tetrahydroquinoline Derivatives as Potential Acetylcholinesterase Inhibitors. ResearchGate. Available at: [Link]

-

Pfitzinger, W. (1886). Pfitzinger Reaction. Journal für Praktische Chemie. Available at: [Link]

-

Atta-ur-Rahman & Choudhary, M. I. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. LibreTexts. Available at: [Link]

-

Zhukova, N. A., et al. (2009). ChemInform Abstract: Synthesis of Substituted 1,2,3,4‐Tetrahydroquinoline‐4‐carboxylic Acids. ResearchGate. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

-

University of Isfahan. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. Available at: [Link]

-

Hrubaru, M. M., et al. (2024). Electrochemical and optical investigation and DFT calculation on two tetrahydroacridines. ResearchGate. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. Pfitzinger Reaction [drugfuture.com]

- 4. 1,2,3,4-TETRAHYDRO-ACRIDINE-9-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In Silico Target Prediction of 1,2,3,4-tetrahydroacridine-9-carboxylic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of biological targets for 1,2,3,4-tetrahydroacridine-9-carboxylic acid (TCHA), a synthetic derivative of the acridine scaffold with potential applications in neuroscience and oncology.[1] Recognizing the critical need for efficient and robust target identification in the early stages of drug discovery, this document outlines a multi-faceted computational approach. We will explore a synergistic workflow that integrates ligand-based and structure-based methodologies, including reverse docking, pharmacophore modeling, and machine learning-based approaches. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for these predictive technologies. By leveraging publicly available databases and software, this guide aims to empower researchers to generate testable hypotheses regarding the mechanism of action of TCHA and its analogs, thereby accelerating their development as potential therapeutic agents.

Introduction: The Rationale for In Silico Target Prediction

The journey of a drug from concept to clinic is a long and arduous one, fraught with high attrition rates. A significant contributor to these failures is an incomplete understanding of a compound's mechanism of action, including its intended targets and potential off-target interactions.[2] In silico target prediction has emerged as an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient means to elucidate the polypharmacology of small molecules.[2] By computationally screening a compound against a vast array of biological macromolecules, we can prioritize experimental validation, anticipate potential side effects, and even identify novel therapeutic applications for existing molecules.

This compound (TCHA) belongs to the acridine class of compounds, which are known to possess a wide range of biological activities, including anticancer and neurological effects.[1][3] Derivatives of the parent compound, 9-amino-1,2,3,4-tetrahydroacridine (tacrine), have been investigated for the treatment of Alzheimer's disease due to their inhibition of acetylcholinesterase.[4] Given this precedent, a systematic in silico evaluation of TCHA's potential targets is a logical and crucial step in its preclinical development.

This guide will present a logical workflow, commencing with broad-spectrum screening methods and progressively narrowing the focus to more specific, high-confidence predictions. We will emphasize a self-validating system, where the convergence of results from multiple, independent computational methods strengthens the confidence in the predicted targets.

Foundational Knowledge: Known Biological Landscape of Acridine Derivatives

The acridine scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a propensity to interact with several key biological targets. A comprehensive understanding of this landscape is essential for contextualizing the predictions for TCHA.

Table 1: Known Biological Targets of Acridine Derivatives

| Target Class | Specific Examples | Therapeutic Area | Key Insights |

| Enzymes | Acetylcholinesterase (AChE)[1], Topoisomerase I & II[3][5] | Alzheimer's Disease, Cancer | Acridine's planar aromatic system facilitates intercalation into DNA, a key mechanism for topoisomerase inhibition.[3] The tetrahydroacridine core is a known scaffold for AChE inhibitors.[1] |

| Kinases | Tyrosine kinases (e.g., EGFR, Src)[6] | Cancer | The acridine nucleus can serve as a scaffold for designing ATP-competitive kinase inhibitors. |

| Ion Channels | hERG potassium channel | Cardiotoxicity (Off-target) | A known liability for many small molecules, leading to potential cardiac arrhythmias.[7][8] |

| Transporters | P-glycoprotein (P-gp)[9][10], Cytochrome P450 (CYP) enzymes[9][11] | Drug Metabolism & Efflux (Off-target) | Interaction with these proteins can significantly impact the pharmacokinetics and bioavailability of a drug. |

This established bioactivity profile provides a crucial benchmark against which we will evaluate our in silico predictions for TCHA.

A Multi-pronged Approach to Target Prediction

No single in silico method is infallible. Therefore, we advocate for a consensus-based approach, integrating the predictions from several orthogonal methodologies. This strategy enhances the robustness of our hypotheses and provides a more holistic view of the compound's potential interactions.

Methodology I: Reverse Docking

Reverse docking, also known as inverse docking, is a structure-based approach where a small molecule of interest is docked against a library of macromolecular structures.[2] This technique is particularly useful for identifying potential binding partners when no prior knowledge of the compound's targets is available.

Principle of Reverse Docking

The fundamental principle of reverse docking lies in the "lock and key" model of molecular recognition. A scoring function is employed to estimate the binding affinity between the ligand (TCHA) and each protein in the target library. Targets that consistently yield favorable docking scores are considered potential binding partners.

Experimental Protocol: Reverse Docking with AutoDock Vina

Objective: To identify potential protein targets for TCHA by screening it against a curated library of human protein structures.

Materials:

-

Ligand Preparation:

-

SMILES string for this compound: O=C(O)c1c2ccccc2nc2c1CCCC2[12]

-

Software for 3D structure generation and energy minimization (e.g., Avogadro, ChemDraw).

-

-

Target Library:

-

A curated collection of human protein crystal structures from the Protein Data Bank (PDB). This can be a custom library focusing on known drug targets or a comprehensive, whole-proteome library.

-

-

Docking Software:

-

AutoDock Vina[13]

-

AutoDock Tools (ADT) for preparing protein and ligand files.

-

Workflow:

Step-by-Step Protocol:

-

Ligand Preparation: a. Obtain the 2D structure of TCHA from its SMILES string. b. Convert the 2D structure to a 3D conformer using software like Avogadro. c. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). d. Save the optimized structure in PDB format. e. Using AutoDock Tools, generate the PDBQT file for TCHA, which includes adding polar hydrogens and assigning Gasteiger charges.

-

Receptor Preparation: a. Download the PDB files for the target proteins. b. For each protein, remove water molecules and any co-crystallized ligands. c. Using AutoDock Tools, add polar hydrogens and assign Gasteiger charges. d. Define the grid box for the docking simulation. For blind docking, the grid box should encompass the entire protein surface. e. Generate the PDBQT file for each receptor.

-

Running AutoDock Vina: a. Create a configuration file specifying the paths to the receptor and ligand PDBQT files, and the coordinates of the grid box. b. Execute AutoDock Vina from the command line using the configuration file.

-

Analysis and Interpretation: a. The primary output from AutoDock Vina is a set of predicted binding poses and their corresponding binding affinities (in kcal/mol). b. Lower (more negative) binding affinities indicate a more favorable predicted interaction. c. Rank the protein targets based on their predicted binding affinities for TCHA. d. Visualize the top-ranked binding poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between TCHA and the protein's active site.

Self-Validation and Causality

The trustworthiness of reverse docking results is enhanced by considering the biological relevance of the top-ranked targets. For instance, if multiple members of the same protein family (e.g., kinases) are identified, it strengthens the hypothesis that this family is a target class for TCHA. Furthermore, the predicted binding poses should be chemically sensible, with key functional groups of TCHA forming plausible interactions with the protein's active site residues.

Methodology II: Pharmacophore Modeling

Pharmacophore modeling is a ligand-based approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity.[2][14] This method is particularly powerful when the 3D structure of the target is unknown but a set of active ligands is available.

Principle of Pharmacophore Modeling

A pharmacophore model is an abstract representation of the key molecular features that are responsible for a drug's biological activity. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. By aligning a set of known active molecules, a common pharmacophore hypothesis can be generated.

Experimental Protocol: Ligand-Based Pharmacophore Modeling with PharmaGist

Objective: To generate a pharmacophore model based on known inhibitors of a potential target class for TCHA (e.g., acetylcholinesterase inhibitors) and to screen TCHA against this model.

Materials:

-

A set of structurally diverse known active ligands for a specific target. These can be obtained from databases like ChEMBL.

-

The 3D structure of TCHA.

-

Pharmacophore Modeling Software:

Workflow:

Step-by-Step Protocol:

-

Data Collection: a. Select a protein target of interest (e.g., human acetylcholinesterase). b. From a database like ChEMBL, retrieve a set of at least 5-10 structurally diverse and potent inhibitors for the selected target. c. Obtain the 3D structures of these inhibitors.

-

Pharmacophore Generation with PharmaGist: a. Access the PharmaGist web server.[2][14] b. Upload the 3D structures of the known active ligands. c. The server will perform a flexible alignment of the molecules and identify common chemical features. d. PharmaGist will output a ranked list of pharmacophore hypotheses, each with a score indicating how well it represents the input ligands.

-

Model Validation and Selection: a. The quality of a pharmacophore model can be assessed by its ability to distinguish active from inactive compounds.[15] This can be done by screening a database containing both known actives and decoys. b. Select the pharmacophore model that shows the best balance of sensitivity (correctly identifying actives) and specificity (correctly rejecting inactives).[15]

-

Screening of TCHA: a. Use the selected pharmacophore model as a 3D query to screen the 3D structure of TCHA. b. The screening will determine if TCHA possesses the required chemical features in the correct spatial arrangement to fit the pharmacophore. c. A high fit score suggests that TCHA is likely to be active against the target from which the pharmacophore was derived.

Authoritative Grounding and Trustworthiness

The predictive power of a pharmacophore model is directly dependent on the quality and diversity of the input ligand set. Citing the source of the ligand data (e.g., ChEMBL) and the specific compounds used is crucial for transparency and reproducibility. The validation of the pharmacophore model against a test set of known actives and inactives provides a quantitative measure of its predictive ability.[15]

Methodology III: Machine Learning-Based Target Prediction

Machine learning (ML) has revolutionized drug discovery by enabling the development of predictive models from large and complex datasets.[1][16] For target prediction, ML models can learn the complex relationships between a compound's chemical structure and its biological activity.

Principle of Machine Learning in DTI Prediction

The core principle is to train a model on a large dataset of known drug-target interactions (DTIs). The model learns to associate specific chemical features of a drug with its likelihood of interacting with a particular protein or protein family. Once trained, the model can predict the targets for a new compound like TCHA.

Experimental Protocol: Building a DTI Prediction Model

Objective: To predict the biological targets of TCHA using a pre-trained machine learning model or by building a custom model.

Materials:

-

Compound Representation:

-

SMILES string of TCHA.

-

Molecular descriptors or fingerprints (e.g., Morgan fingerprints) calculated using libraries like RDKit in Python.

-

-

Protein Representation:

-

Protein sequences or structural features.

-

-

Training Data:

-

A large, curated dataset of known DTIs from databases like ChEMBL or DrugBank.

-

-

Machine Learning Framework:

-

Python with libraries such as scikit-learn, TensorFlow, or PyTorch.

-

Workflow:

Sources

- 1. Efficient machine learning model for predicting drug-target interactions with case study for Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PharmaGist: a webserver for ligand-based pharmacophore detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 4. CYP3A4 - Wikipedia [en.wikipedia.org]

- 5. Characterizing the binding interactions between P-glycoprotein and eight known cardiovascular transport substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of P-glycoprotein Reveals a Molecular Basis for Poly-Specific Drug Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride hydrate (1:?:?) | C13H17ClN2O | CID 6420002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A pharmacophore map of small molecule protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PubChemLite - Acridine-9-carboxamide, 1,2,3,4-tetrahydro-n-(3-(diethylamino)propyl)-, dihydrochloride (C21H29N3O) [pubchemlite.lcsb.uni.lu]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. scribd.com [scribd.com]

- 13. Frontiers | Structural modeling of the hERG potassium channel and associated drug interactions [frontiersin.org]

- 14. youtube.com [youtube.com]

- 15. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1,2,3,4-Tetrahydroacridine-9-carboxylic Acid from Isatin: An Application Note and Protocol

Introduction: The Significance of the Tetrahydroacridine Scaffold

The 1,2,3,4-tetrahydroacridine nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Notably, derivatives of this heterocyclic system have garnered significant attention for their potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities, making them valuable candidates in the pursuit of therapeutics for neurodegenerative disorders such as Alzheimer's disease.[1][3][4] 1,2,3,4-Tetrahydroacridine-9-carboxylic acid serves as a key intermediate in the synthesis of these more complex and pharmacologically active molecules, including analogues of Tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[3][5] Its carboxylic acid functionality provides a convenient handle for further chemical modifications, enabling the development of extensive compound libraries for structure-activity relationship (SAR) studies.[1] This application note provides a detailed protocol for the synthesis of this compound, starting from the readily available precursor, isatin, via the classical Pfitzinger reaction.

Synthetic Strategy: The Pfitzinger Reaction

The cornerstone of this synthetic approach is the Pfitzinger reaction, a robust and widely utilized method for the preparation of quinoline-4-carboxylic acids.[6][7][8] This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, in this case, cyclohexanone, under basic conditions.[6][9][10]

The generally accepted mechanism of the Pfitzinger reaction commences with the base-catalyzed hydrolysis of the amide bond in isatin to form the corresponding isatinic acid (keto-acid) intermediate.[6][11] This intermediate then reacts with the enolizable cyclohexanone. The aniline moiety of the opened isatin derivative condenses with the carbonyl group of cyclohexanone to form an enamine.[6] Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic quinoline ring system, yielding the desired this compound.[6][11]

While the traditional Pfitzinger reaction is conducted under basic conditions, some studies have reported improved yields and reduced formation of resin-like byproducts when the condensation is performed under acidic conditions, for instance, using p-toluenesulfonic acid.[12][13] However, the classical base-catalyzed approach remains a common and effective method.

Experimental Protocol

This section details the step-by-step methodology for the synthesis of this compound.

Materials and Equipment:

-

Isatin

-

Cyclohexanone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) or Acetic acid (for acidification)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Beakers

-

Buchner funnel and filter paper

-

pH paper or pH meter

-

Standard laboratory glassware

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Potassium hydroxide is corrosive. Handle with care.

-

Hydrochloric acid is corrosive and has irritating fumes. Handle with care.

-

Cyclohexanone is flammable and an irritant. Avoid sparks and open flames.

Protocol Steps:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide in a mixture of ethanol and water.

-

Formation of the Isatin Salt: To the basic solution, add isatin. Stir the mixture at room temperature. A color change from orange/red to a darker solution is typically observed as the potassium salt of isatinic acid forms.[10]

-

Addition of Cyclohexanone: Once the isatin has dissolved and the salt has formed, add cyclohexanone to the reaction mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The reaction mixture is then poured into cold water or an ice-water mixture.

-

Acidification: Carefully acidify the aqueous solution with hydrochloric acid or acetic acid to a pH of approximately 4-5.[10] The product will precipitate out of the solution.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic impurities.

-

Drying and Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final this compound.[10]

Quantitative Data Summary

| Parameter | Value | Notes |

| Reactants | ||

| Isatin | 1.0 eq | |

| Cyclohexanone | 1.0 - 1.2 eq | A slight excess of cyclohexanone can be used. |

| Potassium Hydroxide | 3.0 - 4.0 eq | Sufficient base is crucial for the initial ring opening of isatin. |

| Solvent | ||

| Ethanol/Water | Varies | A common solvent system for the Pfitzinger reaction. |

| Reaction Conditions | ||

| Temperature | Reflux | Typically the boiling point of the solvent mixture. |

| Reaction Time | 4 - 24 hours | Reaction time can vary depending on the specific conditions and scale. |

| Yield | 78-88% | Reported yields can vary.[9] |

Visualizing the Process

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Reaction Mechanism Diagram

Caption: Mechanism of the Pfitzinger reaction for the title compound synthesis.

Conclusion

The Pfitzinger reaction provides a direct and efficient route for the synthesis of this compound from isatin and cyclohexanone. This protocol offers a reliable method for obtaining this valuable intermediate, which is pivotal for the development of novel therapeutic agents, particularly in the field of neurodegenerative diseases. The straightforward nature of the reaction, coupled with the accessibility of the starting materials, makes it an attractive method for both academic research and industrial drug development applications.

References

-

Pfitzinger reaction. In: Wikipedia. Accessed January 21, 2026. [Link]

-

Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. YouTube. Published June 9, 2024. [Link]

-

Synthesis and acetylcholinesterase/butyrylcholinesterase inhibition activity of new tacrine-like analogues. PubMed. [Link]

-

An improved synthesis of 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acids from isatins and 1,3-cyclohexanedione. Semantic Scholar. Published May 2, 2012. [Link]

-

Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. National Institutes of Health. [Link]

-

Application of pfitzinger reaction in the synthesis of some novel carbazolo and azacarbazolo fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

This compound. MySkinRecipes. [Link]

-

ChemInform Abstract: Improved Synthesis of 1-Oxo-1,2,3,4-tetrahydroacridine-9-carboxylic Acids from Isatins and 1,3-Cyclohexanedione. ResearchGate. [Link]

-

Pfitzinger Reaction. YouTube. Published July 30, 2020. [Link]

-

Synthesis of Tacrine Analogues and Their Structure-Activity Relationships. ResearchGate. [Link]

-

Synthesis of Heterocyclic Compounds Based on Isatins. Bentham Science. [Link]

-

A Facile Synthesis of 9-Amino-1,2,3,4- Tetrahydroacridine from Isatin. Beijing Institute of Technology. [Link]

-

Pfitzinger Reaction. Organic Reactions. [Link]

-

Recent developments in the synthesis and biological activity of acridine/acridone analogues. Royal Society of Chemistry. [Link]

-

A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions. PubMed Central. [Link]

-

Synthesis of Novel Tacrine Analogs as Acetylcholinesterase Inhibitors. SciSpace. [Link]

-

Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

-

Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors. Royal Society of Chemistry. [Link]

-

Synthesis of derivatives of 9-amino-1,2,3,4-tetrahydroacridine. ResearchGate. [Link]

-

Isatin synthesis. Organic Chemistry Portal. [Link]

-

Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 3. Synthesis and acetylcholinesterase/butyrylcholinesterase inhibition activity of new tacrine-like analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. Pfitzinger Reaction [drugfuture.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 1,2,3,4-Tetrahydroacridine-9-Carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of 1,2,3,4-Tetrahydroacridine-9-Carbonyl Chloride in Medicinal Chemistry

1,2,3,4-Tetrahydroacridine-9-carboxylic acid and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds.[1] The conversion of this carboxylic acid to its corresponding acid chloride, 1,2,3,4-tetrahydroacridine-9-carbonyl chloride, unlocks a versatile reactive intermediate for further molecular elaboration. This acid chloride is a crucial building block for the synthesis of various amide, ester, and ketone derivatives, which are of significant interest in drug discovery, particularly in the fields of neuroscience and oncology. The 1,2,3,4-tetrahydroacridine scaffold is a core component of several compounds investigated for their potential as acetylcholinesterase inhibitors in the treatment of Alzheimer's disease.[1]

This document provides a comprehensive guide to the synthesis of 1,2,3,4-tetrahydroacridine-9-carbonyl chloride, offering a selection of reliable protocols, an in-depth discussion of the underlying chemistry, and practical advice for a successful and safe laboratory execution.

Choosing Your Chlorinating Agent: A Comparative Analysis

The conversion of a carboxylic acid to an acid chloride is a fundamental transformation in organic synthesis. Several reagents can accomplish this, with the most common being thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). The choice of reagent depends on the specific characteristics of the starting material, the desired scale of the reaction, and the required purity of the final product.

Phosphorus Pentachloride (PCl₅): A Proven Reagent for Tetrahydroacridine Derivatives

Phosphorus pentachloride is a powerful chlorinating agent that has been successfully employed for the synthesis of 1,2,3,4-tetrahydroacridine-9-carbonyl chloride derivatives.[2] The reaction proceeds through the formation of a phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts.[3][4]

-

Mechanism of Action: The carboxylic acid oxygen attacks the electrophilic phosphorus atom of PCl₅, leading to the formation of an intermediate that subsequently eliminates a chloride ion. The resulting species then undergoes nucleophilic attack by the chloride ion at the carbonyl carbon, yielding the acid chloride, POCl₃, and HCl. The formation of the strong P=O bond in phosphoryl chloride is a thermodynamic driving force for this reaction.[5]

Thionyl Chloride (SOCl₂): A Common and Efficient Choice

Thionyl chloride is a widely used reagent for the preparation of acid chlorides due to its efficiency and the convenient removal of byproducts. The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture, simplifying purification.[6][7]

-

Mechanism of Action: The reaction is initiated by the nucleophilic attack of the carboxylic acid on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent intramolecular attack by the chloride to form the acid chloride and the unstable chlorosulfurous acid, which decomposes to SO₂ and HCl.[6][7]

Oxalyl Chloride ((COCl)₂): A Mild and Selective Alternative

Oxalyl chloride is another effective reagent for this transformation, often favored for its mild reaction conditions and high selectivity. It is particularly useful for substrates that are sensitive to the harsher conditions sometimes required for thionyl chloride or PCl₅. The byproducts of the reaction, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are all gaseous, which facilitates purification. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).

-

Mechanism of Action with DMF Catalyst: In the presence of DMF, oxalyl chloride forms a reactive Vilsmeier reagent, which is the active chlorinating species. This reagent then reacts with the carboxylic acid to form the acid chloride, regenerating the DMF catalyst and releasing CO, CO₂, and HCl.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of 1,2,3,4-tetrahydroacridine-9-carbonyl chloride using the three aforementioned reagents. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Protocol 1: Synthesis using Phosphorus Pentachloride (PCl₅)

This protocol is based on the reported successful conversion of this compound derivatives.[2]

Materials:

-

This compound

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent (e.g., toluene)

-

Anhydrous hexane or pentane

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the suspension in an ice bath. Carefully add phosphorus pentachloride (1.1 - 1.5 eq) portion-wise to the stirred suspension. Caution: PCl₅ is highly reactive with moisture and corrosive. Handle with care.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by the cessation of HCl gas evolution and by thin-layer chromatography (TLC). Gentle heating (e.g., reflux in DCM) may be required to drive the reaction to completion.

-

Work-up: Once the reaction is complete, remove the solvent and the volatile byproduct (POCl₃) under reduced pressure using a rotary evaporator. To ensure complete removal of POCl₃, the crude product can be co-evaporated with an anhydrous solvent like toluene.

-

Purification: The resulting crude acid chloride can be purified by trituration with a non-polar solvent such as anhydrous hexane or pentane to remove any remaining impurities. The solid product is then collected by filtration and dried under vacuum.

Protocol 2: Synthesis using Thionyl Chloride (SOCl₂)

This is a general and widely applicable protocol for the synthesis of acid chlorides.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

A catalytic amount of N,N-dimethylformamide (DMF) (optional, but can accelerate the reaction)

-

Round-bottom flask

-

Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ fumes)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, add this compound (1.0 eq).

-

Reagent Addition: Add an excess of thionyl chloride (e.g., 5-10 eq) to the flask. Alternatively, the reaction can be carried out in an inert solvent like anhydrous toluene or DCM with a smaller excess of SOCl₂ (e.g., 2-3 eq). A catalytic amount of DMF (1-2 drops) can also be added.

-

Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected from corrosive fumes.

-

Purification: The crude acid chloride is typically obtained as a solid and can be used directly in the next step after thorough drying under high vacuum. If further purification is needed, recrystallization from a suitable anhydrous solvent can be attempted, although this is often challenging due to the high reactivity of the acid chloride.

Protocol 3: Synthesis using Oxalyl Chloride ((COCl)₂)

This protocol is ideal for small-scale syntheses and for substrates that are sensitive to high temperatures.

Materials:

-

This compound

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

A catalytic amount of N,N-dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Drying tube or an inert gas (e.g., nitrogen or argon) atmosphere setup

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve or suspend this compound (1.0 eq) in anhydrous DCM.

-

Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the mixture.

-

Reagent Addition: Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise to the stirred mixture at room temperature. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours after the gas evolution has subsided.

-

Work-up: Remove the solvent and any remaining volatile reagents under reduced pressure.

-

Purification: The resulting crude acid chloride is typically of high purity and can often be used without further purification after drying under high vacuum.

Data Presentation

| Parameter | Protocol 1 (PCl₅) | Protocol 2 (SOCl₂) | Protocol 3 ((COCl)₂) |

| Chlorinating Agent | Phosphorus pentachloride | Thionyl chloride | Oxalyl chloride |

| Stoichiometry | 1.1 - 1.5 eq | 2-10 eq | 1.5 - 2.0 eq |

| Solvent | Anhydrous DCM, Toluene | Anhydrous Toluene, DCM, or neat | Anhydrous DCM, THF |

| Catalyst | None | DMF (optional) | DMF (catalytic) |

| Temperature | 0 °C to reflux | Reflux | Room Temperature |

| Reaction Time | 1 - 4 hours | 1 - 3 hours | 1 - 2 hours |

| Byproducts | POCl₃, HCl | SO₂, HCl | CO, CO₂, HCl |

| Work-up | Evaporation, Trituration | Evaporation | Evaporation |

Visualization of Key Processes

Reaction Mechanism: Conversion of Carboxylic Acid to Acid Chloride with PCl₅

Caption: Mechanism of acid chloride formation using PCl₅.

Experimental Workflow for the Synthesis of 1,2,3,4-Tetrahydroacridine-9-Carbonyl Chloride

Caption: General workflow for the synthesis of the target acid chloride.

Safety Precautions and Troubleshooting

Safety is paramount when working with these hazardous reagents.

-

Phosphorus Pentachloride (PCl₅): Highly corrosive and reacts violently with water. It is toxic if inhaled or swallowed and causes severe skin burns and eye damage. Always handle in a fume hood and wear appropriate PPE, including gloves, lab coat, and eye protection.

-

Thionyl Chloride (SOCl₂): Corrosive and toxic. Reacts with water to produce toxic gases (SO₂ and HCl). Inhalation can cause severe respiratory irritation. Ensure the reaction is conducted in a well-ventilated fume hood and use a gas trap.

-

Oxalyl Chloride ((COCl)₂): Corrosive and toxic. Reacts with water. The gaseous byproducts (CO) are poisonous. Handle with extreme care in a fume hood.

Troubleshooting:

| Issue | Possible Cause | Solution |

| Incomplete Reaction | Insufficient reagent, low reaction temperature, or short reaction time. | Use a larger excess of the chlorinating agent, increase the temperature, or extend the reaction time. Monitor by TLC. |

| Low Yield | Hydrolysis of the acid chloride during work-up. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the work-up and purification steps as quickly as possible. |

| Product is an oil or sticky solid | Presence of impurities (e.g., POCl₃, unreacted starting material). | Ensure complete removal of volatile byproducts under high vacuum. Triturate the crude product with a dry, non-polar solvent. |

Conclusion

The conversion of this compound to its acid chloride is a critical step in the synthesis of many potential therapeutic agents. The choice of chlorinating agent will depend on the specific requirements of the synthesis. Phosphorus pentachloride offers a proven method for this particular substrate, while thionyl chloride and oxalyl chloride provide reliable and efficient alternatives. By following the detailed protocols and adhering to the safety guidelines presented in this application note, researchers can confidently and safely synthesize this valuable intermediate for their drug discovery and development programs.

References

-

Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Scientific Reports. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

-

Acid chloride formation (video). Khan Academy. [Link]

-

converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

-

preparation of acyl chlorides (acid chlorides). Chemguide. [Link]

-

Oxalyl chloride. Wikipedia. [Link]

-

Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

-

DMF‐catalysed chlorination of carboxylic acids. ResearchGate. [Link]

-

Acid to Acid Chloride - Common Conditions. Organic Chemistry Data. [Link]

-

Carboxylic Acids to Acid Chlorides. Moodle. [Link]

-

ICSC 1409 - THIONYL CHLORIDE. ILO. [Link]

-

Acyl chloride synthesis. Organic Chemistry Portal. [Link]

-

converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

-

This compound. MySkinRecipes. [Link]

-

How to achieve chlorination of carboxylic acid to convert into acid chloride?. ResearchGate. [Link]